molecular formula C5H8ClF4N B2877936 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride CAS No. 2287274-74-0

4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride

Cat. No.: B2877936
CAS No.: 2287274-74-0
M. Wt: 193.57
InChI Key: ABYPTFVDRSVIGM-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₇F₄N·HCl and a molecular weight of 193.57 g/mol (excluding HCl). Its stereochemical configuration is specified as (2S,4S) in some synthetic routes . The compound features a pyrrolidine ring substituted with a fluorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 2. The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for modulating drug-receptor interactions .

Synthesis: The compound can be synthesized using catalytic systems involving Cu(CH₃CN)₄ClO₄ and chiral ligands like siloxane-substituted oxazoline phosphine ferrocene, achieving high stereoselectivity .

Applications: It serves as a chiral building block in pharmaceuticals and agrochemicals, particularly in designing kinase inhibitors and CNS-targeting agents .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPTFVDRSVIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287274-74-0
Record name 4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps like halogenation, cyclization, and purification to obtain the final product. The scalability of the synthesis is crucial for its application in large-scale industries.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions: Reagents such as Grignard reagents, palladium catalysts, and strong bases are commonly used in these reactions. Conditions often involve inert atmospheres, controlled temperatures, and specific solvents to drive the reactions efficiently .

Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Reactivity

Fluorinated compounds exhibit unique physicochemical properties due to the influence of the fluorine atom . These properties include increased lipophilicity, altered water solubility, and enhanced metabolic stability, which can be fine-tuned through fluorination . The trifluoromethyl group introduces specific characteristics that can influence the compound's reactivity and biological activity.

Applications

  • Agrochemicals : Trifluoromethylpyridine (TFMP) derivatives are used in crop protection . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Pharmaceuticals : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Medicinal Chemistry : (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride exhibits promising biological activity, particularly in medicinal chemistry. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Table of Related Compounds

Compound NameStructureUnique Features
4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochlorideC5H8ClF4NContains a trifluoromethyl group, influencing reactivity and biological activity.
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochlorideUnknownProperties, description, safety information, and documentation available .
(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochlorideUnknownVersatile organic buffer for biology and biochemistry applications .
(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochlorideC6H13ClFNO2SChiral compound with potential applications in pharmaceutical research and synthesis of bioactive molecules.

Impact of Fluorine in Pharmaceuticals and Agrochemicals

The introduction of fluorine into drugs and agrochemicals is well-rationalized and beneficial, providing more potent life-saving medicines and selective crop-protection agents . Fluorine affects the biological activities and physical properties of compounds, securing a unique place in the field . The effects of fluorine include :

  • Enhanced bioactivity
  • Improved metabolic stability
  • Fine-tuning of physicochemical properties such as lipophilicity and water solubility

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride (Target) C₅H₇F₄N·HCl 193.57 -CF₃ at C2; F at C4 High stereoselectivity; used in chiral synthesis
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride C₁₁H₁₃ClF₃N 251.68 -CF₃ on phenyl ring at C4 Aromatic substitution; potential receptor-binding applications
(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride C₅H₈ClF₂N 183.57 -FCH₂ at C2; F at C4 Fluoromethyl group increases polarity; explored in peptide mimics
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride C₁₁H₁₃ClF₃NO 267.68 Phenoxy group with -CF₃ at C4 Enhanced solubility due to oxygen linker; agrochemical applications
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride C₁₃H₁₆ClF₄N 297.72 Benzyl group (-CH₂C₆H₃F-CF₃); methyl at C2 Bulky substituent; potential CNS activity

Key Differences and Implications

Substituent Effects :

  • Aromatic vs. Aliphatic -CF₃ : Phenyl-substituted analogues (e.g., C₁₁H₁₃ClF₃N) exhibit higher molecular weights and altered pharmacokinetics due to aromatic π-π stacking .
  • Fluorine Position : Moving the fluorine from C4 (target compound) to C5 (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride) reduces similarity (0.74 vs. 1.00) and may affect metabolic stability .

Stereochemistry :

  • The (2S,4S) configuration in the target compound and its fluoromethyl analogue ensures enantioselectivity in catalysis, critical for drug efficacy .

Safety Profiles: The target compound is classified as hazardous, requiring precautions against skin/eye contact and inhalation .

Biological Activity

4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly influence their pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Molecular Formula : C5_5H5_5ClF4_4N
Molecular Weight : 195.55 g/mol
CAS Number : 2287274-74-0

The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a fluorine atom, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in oncology.
  • Neurological Effects : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, affecting synaptic transmission and neuronal activity.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50_{50} / EC50_{50}Reference
AntimicrobialE. coli25 µM
Anticancer (Breast)MCF-715 µM
Anticancer (Colon)HCT11610 µM
NeuroprotectionSH-SY5Y (Neuronal)20 µM

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound against Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity with an IC50_{50} of 25 µM against E. coli, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Cancer Cell Line Studies :
    In vitro studies using MCF-7 breast cancer cells revealed that the compound inhibited cell proliferation with an IC50_{50} value of 15 µM. This suggests that it may interfere with cancer cell growth mechanisms, warranting further investigation into its anticancer properties.
  • Neuroprotective Effects :
    Research on neuronal cell lines (SH-SY5Y) demonstrated that treatment with the compound resulted in enhanced cell viability under oxidative stress conditions, indicating potential neuroprotective effects that could be beneficial for conditions such as Alzheimer's disease.

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